
4-(Cyclopropylmethyl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(Cyclopropylmethyl)oxan-4-amine is a chemical entity that can be derived from cyclopropylmethyl-containing precursors. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related cyclopropylmethyl systems and their reactivity, which can be extrapolated to understand the potential characteristics and synthetic routes for this compound.
Synthesis Analysis
The synthesis of compounds related to this compound involves various strategies. For instance, the intramolecular amination of cyclopropylmethyl cation leads to the formation of tetrahydro-1,3-oxazepines, as described in the efficient synthesis process involving bis-imidate substrates . Additionally, the Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide results in the formation of oxazolines and oxazines with good yields and diastereoselectivity . These methodologies could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropylmethyl derivatives is characterized by the presence of the three-membered cyclopropane ring, which imparts unique steric and electronic properties to the molecule. The cyclopropylmethyl group can influence the reactivity and conformation of the compounds it is part of, as seen in the synthesis of tetrahydro-1,3-oxazepines and the electrophilic bromocyclization reactions . The molecular structure of this compound would likely exhibit similar characteristics due to the presence of the cyclopropylmethyl moiety.
Chemical Reactions Analysis
Cyclopropylmethyl-containing compounds participate in various chemical reactions. For example, the photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone with amines involve radical cyclization and ring expansion reactions . The oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate is another example of the reactivity of related systems . These reactions demonstrate the potential reactivity of this compound in radical and oxidative environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropylmethyl derivatives can be inferred from the protective group characteristics of the (1-methyl)cyclopropyl carbamate (MPoc) group, which is resistant to various chemical conditions and can be cleaved under specific conditions . Similarly, the synthesis of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives involves intermediates that exhibit good diastereoselectivity, indicating the influence of the cyclopropylmethyl group on the physical properties of these compounds . These insights suggest that this compound would have distinct physical and chemical properties that could be exploited in various chemical applications.
Aplicaciones Científicas De Investigación
Synthesis of Tetrahydro-1,3-oxazepines : An efficient synthesis method for tetrahydro-1,3-oxazepines was developed involving the regioselective intramolecular amination of cyclopropylmethyl cation, which is a key intermediate related to 4-(Cyclopropylmethyl)oxan-4-amine. This synthesis leads to trans-tetrahydro-1,3-oxazepines and their transformation into homoallylamine derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Electrophilic Bromocyclization : The Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide, related to this compound, produces oxazolines and oxazines with good yields and excellent diastereoselectivity. This method is applicable to various cyclopropylmethyl amides (Wong, Ke, & Yeung, 2015).
Photoredox-catalyzed Oxo-amination : A method involving photoredox-coupled ring-opening oxo-amination of electronically unbiased cyclopropanes, like those derived from this compound, was developed. This process allows the construction of diverse β-amino ketone derivatives (Ge et al., 2019).
Graphene-based (Photo)catalysts : Research on graphene-based catalysts in the reduction of nitro compounds to amines, which is a significant transformation in the synthesis of drugs and biologically active molecules, reveals the relevance of compounds like this compound in these processes (Nasrollahzadeh et al., 2020).
Synthesis of Biobased Amines : Amines, such as those derived from this compound, are key intermediates in the chemical industry for the synthesis of various materials, including polyamides, polyureas, and polyepoxides. This research emphasizes the growing interest in biobased amines for material chemistry applications (Froidevaux et al., 2016).
Safety and Hazards
The safety data sheet for “4-(Cyclopropylmethyl)oxan-4-amine” suggests that it may cause irritation if inhaled, or if it comes into contact with skin or eyes . In case of exposure, it is recommended to remove the person to fresh air, rinse skin or eyes with water, and seek medical advice if necessary .
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-9(7-8-1-2-8)3-5-11-6-4-9/h8H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBKZDXTGIRZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

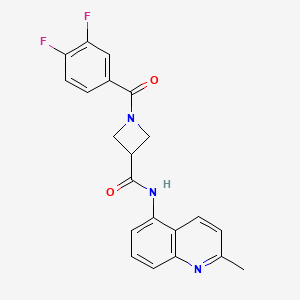
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2508475.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2508480.png)
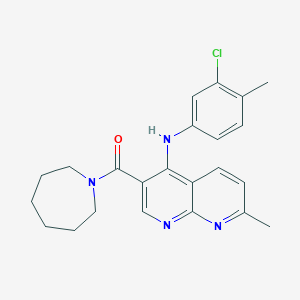
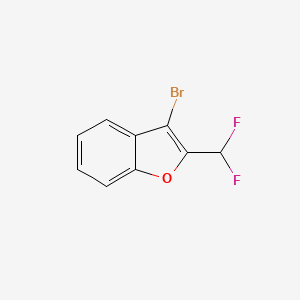
![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)
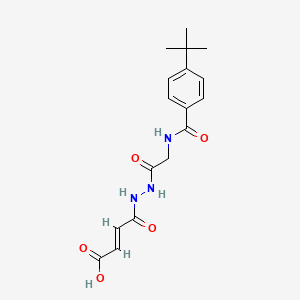
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)
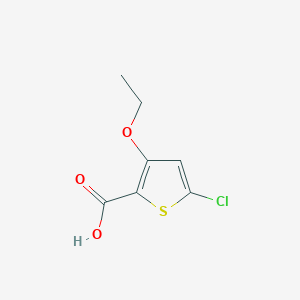
![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)